2,2,2-三氟乙基-2-氟丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

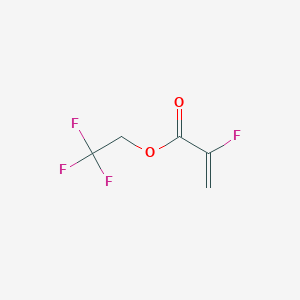

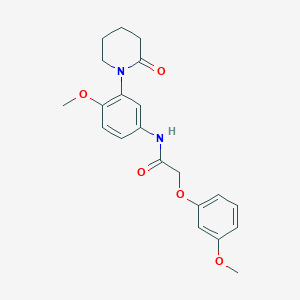

2,2,2-Trifluoroethyl-2-fluoroacrylate is a compound with the molecular formula C5H4F4O2 . It is useful in the development of low refractive index polymers, materials with less light distortion .

Synthesis Analysis

The synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . Copolymers based on 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichlororoethyl α-fluoroacrylate (FATRICE) were synthesized in good yields by a radical process initiated by tert-butyl 2,2-dimethylperoxypropanoate .Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl-2-fluoroacrylate consists of 5 carbon atoms, 4 fluorine atoms, 4 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 .Chemical Reactions Analysis

The RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) was investigated under thermal conditions and light irradiation . The performances of 4 different chain transfer agents were observed .Physical And Chemical Properties Analysis

The molecular weight of 2,2,2-Trifluoroethyl-2-fluoroacrylate is 172.08 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a rotatable bond count of 3 .科学研究应用

聚合与共聚合

2,2,2-三氟乙基-2-氟丙烯酸酯 (FATRIFE) 广泛用于聚合和共聚合工艺中。它以作为各种共聚物的组成部分而闻名,特别是与 2-三氟甲基丙烯酸烷基酯结合时,由于其低毒性、多功能性和易于处理,而成为具有高科技应用的材料 (Patil & Améduri, 2013)。此外,FATRIFE 与 2-(三氟甲基)丙烯酸的共聚合生成具有可调节表面疏水性的聚(氟丙烯酸酯),适用于功能性涂层 (Banerjee et al., 2017)。

热和光引发 RAFT 聚合

FATRIFE 已在热条件和光照射下在 RAFT(可逆加成断裂链转移)聚合工艺中进行了研究。该方法提供了可控聚合,展示了其在聚合物化学中的多功能性 (Yang et al., 2018)。

自修复材料

涉及 FATRIFE 的 Diels-Alder 化学的发展已导致自修复聚合物材料的产生,展示了其在先进材料科学中的应用 (Banerjee et al., 2019)。

光学和热学性质

FATRIFE 与其他丙烯酸酯共聚的研究提供了对所得共聚物的热和光学性质调制的见解,有益于各种工业应用 (Cracowski et al., 2008)。

环境影响和生物降解性

包括基于 FATRIFE 的氟丙烯酸酯聚合物的生物降解潜力已被研究以评估其环境影响。这项研究对于了解这些材料在生态系统中的长期影响至关重要 (Russell et al., 2008)。

作用机制

Target of Action

The primary target of 2,2,2-Trifluoroethyl-2-fluoroacrylate (FATRIFE) is the formation of poly(fluoroacrylate)s via radical copolymerization . The compound is used in conjunction with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Mode of Action

FATRIFE interacts with its targets through a process known as radical copolymerization . This process is initiated by tert-butyl peroxypivalate, leading to the formation of poly(FATRIFE-co-MAF) copolymers . The copolymerization involves a highly branched perfluorinated radical that releases a ˙CF3 radical, which then attacks the CH2 of FATRIFE .

Biochemical Pathways

The biochemical pathway involved in the action of FATRIFE is the radical copolymerization process . This process leads to the formation of poly(FATRIFE-co-MAF) copolymers with different molar compositions . The reactivity ratios of the FATRIFE and MAF monomer pair were determined, evidencing the formation of statistical copolymers .

Result of Action

The result of FATRIFE’s action is the formation of poly(FATRIFE-co-MAF) copolymers with tunable wettability and improved adhesion . These copolymers exhibit various glass transition temperatures (Tg) depending on their compositions . Their thermal stability increases with increasing FATRIFE content in the copolymer .

Action Environment

The action of FATRIFE can be influenced by environmental factors such as temperature and light conditions . For instance, the RAFT polymerization of FATRIFE was investigated under thermal conditions and light irradiation . Additionally, the storage temperature of FATRIFE is recommended to be between 28°C .

安全和危害

The safety data sheet for 2,2,2-Trifluoroethyl-2-fluoroacrylate suggests that it should not be inhaled and the generation of vapours/aerosols should be avoided . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . Contaminated clothing should be changed immediately and preventive skin protection should be applied .

未来方向

属性

IUPAC Name |

2,2,2-trifluoroethyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXVPPNYSBFWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95243-61-1 |

Source

|

| Details | Compound: 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95243-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)

![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)